molecular formula C42H45F21O6Yb B13398888 3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium

3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium

Cat. No.: B13398888
M. Wt: 1217.8 g/mol
InChI Key: BBKRIIMXYJMIDD-UHFFFAOYSA-N
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Description

Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] is a coordination compound of ytterbium, a rare earth element. This compound is known for its unique chemical properties, including high stability and luminescence. It is often used in various scientific research applications due to its ability to form stable complexes with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] typically involves the reaction of ytterbium chloride with 3-(heptafluoropropylhydroxymethylene)-(-)-camphor in the presence of a suitable solvent such as methylene chloride. The reaction is carried out under controlled temperature conditions, usually between 135-140°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ytterbium(III) oxide, while reduction reactions may produce ytterbium(II) complexes.

Scientific Research Applications

Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic synthesis reactions due to its ability to form stable complexes.

    Biology: Employed in bioimaging and biosensing applications because of its luminescent properties.

    Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] involves its ability to form stable complexes with other molecules. This stability is due to the strong coordination bonds between the ytterbium ion and the ligands. The compound’s luminescent properties are attributed to the electronic transitions within the ytterbium ion, which are influenced by the surrounding ligands.

Comparison with Similar Compounds

Properties

Molecular Formula

C42H45F21O6Yb

Molecular Weight

1217.8 g/mol

IUPAC Name

3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium

InChI

InChI=1S/3C14H15F7O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;

InChI Key

BBKRIIMXYJMIDD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.[Yb]

Origin of Product

United States

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